2,5-Diethyl-1-propylpyrrole
Description
Significance within Modern Pyrrole (B145914) Chemistry and Heterocyclic Compound Research
Pyrrole and its derivatives are foundational to numerous areas of scientific research and industry. They form the core structure of many vital biological molecules, including heme and chlorophyll. taylorandfrancis.com In medicinal chemistry, substituted pyrroles are recognized as "privileged structures" due to their presence in a wide array of therapeutic agents, exhibiting antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govrsc.org The specific substitution pattern of compounds like 2,5-Diethyl-1-propylpyrrole, with alkyl groups at the 2, 5, and 1 positions, influences the molecule's steric and electronic properties. This, in turn, can affect its reactivity, solubility, and potential biological activity, making it a subject of interest for the development of new functional materials and pharmaceuticals. rsc.org
The field of materials science also heavily relies on pyrrole derivatives for the creation of conducting polymers. Polypyrrole and its substituted analogues are valued for their electrical conductivity and stability, finding use in sensors, electrochromic devices, and energy storage systems. researchgate.netncl.ac.uk The nature of the substituents on the pyrrole ring, such as the ethyl and propyl groups in this compound, can be tailored to fine-tune the properties of the resulting polymers. ncl.ac.uk
Historical Evolution of Substituted Pyrrole Synthesis and Investigation Methodologies
The synthesis of substituted pyrroles has a rich history, with several classical methods forming the bedrock of modern synthetic strategies. nih.gov These foundational reactions, while effective, often required harsh conditions and were limited in scope. sharif.edu
Key Historical Synthetic Methods for Pyrroles:
| Method | Description |
| Paal-Knorr Synthesis | A widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. taylorandfrancis.com |
| Knorr Pyrrole Synthesis | Involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. nih.gov |
| Hantzsch Pyrrole Synthesis | A method that utilizes the reaction of an α-halo ketone with a β-keto ester and ammonia or a primary amine. nih.gov |
| Van Leusen Pyrrole Synthesis | Employs tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an activated alkene. nih.gov |
| Barton-Zard Reaction | A condensation reaction between a nitroalkene and an isocyanoacetate to form a pyrrole. nih.gov |
Over the decades, these methods have been refined and new approaches have been developed to improve efficiency, yield, and substrate scope. The advent of multicomponent reactions (MCRs), for instance, has provided a more streamlined and atom-economical route to highly substituted pyrroles in a single step. rsc.orgsharif.edu Isocyanide-based MCRs have proven to be a particularly powerful tool for generating diverse pyrrole structures. rsc.org
More recently, a focus on sustainable and "green" chemistry has led to the development of novel synthetic protocols. These include the use of environmentally benign catalysts, solvent-free reaction conditions, and alternative energy sources like microwave and ultrasonic irradiation. rsc.orgbeilstein-journals.org Photochemical and electrochemical methods are also gaining significant attention as sustainable pathways for pyrrole synthesis. rsc.org For instance, the direct synthesis of 2,5-disubstituted pyrroles has been achieved through acceptorless dehydrogenative heterocyclization using a heterogeneous platinum catalyst. rsc.org
Contemporary Research Trajectories and Identified Knowledge Gaps for this compound
Current research in substituted pyrrole chemistry is largely driven by the pursuit of novel functionalities and applications. A major trajectory involves the design and synthesis of complex, multi-substituted pyrroles for medicinal chemistry, aiming to discover new drug candidates. tandfonline.com Another significant area is the development of advanced materials, where the focus is on creating pyrrole-based polymers with enhanced electronic and optical properties for use in next-generation electronics and optoelectronics. researchgate.netrsc.org
Despite the extensive body of research on substituted pyrroles, specific knowledge gaps exist for individual compounds like this compound. While its synthesis would likely be achievable through established methods such as the Paal-Knorr synthesis, detailed experimental data and characterization for this particular molecule are not widely reported in publicly accessible literature.
Further research is needed to:
Systematically synthesize and characterize this compound.
Investigate its fundamental physicochemical properties , such as its precise melting and boiling points, solubility in various solvents, and spectroscopic data.
Explore its potential applications , for example, as a monomer for the synthesis of novel conducting polymers or as a scaffold in medicinal chemistry.
Conduct computational studies to predict its electronic structure, reactivity, and potential interactions with biological targets.
Addressing these knowledge gaps would not only contribute to the fundamental understanding of this specific compound but also enrich the broader field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diethyl-1-propylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-4-9-12-10(5-2)7-8-11(12)6-3/h7-8H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYDIZXQEDUZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704450 | |
| Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123147-20-6 | |
| Record name | 2,5-Diethyl-1-propyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Diethyl 1 Propylpyrrole
Established Pyrrole (B145914) Synthesis Approaches and Their Adaptability to 2,5-Diethyl-1-propylpyrrole
Optimization Strategies for Reaction Yields and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, and temperature.
For the Paal-Knorr synthesis, various acidic catalysts, including Brønsted or Lewis acids, can be employed to enhance the rate of condensation. rgmcet.edu.in The selection of the solvent is also critical and is often dependent on the nature of the amine. alfa-chemistry.com In some cases, modifications to the classical approach, such as the inclusion of bismuth nitrate, have been shown to significantly increase yields and improve reaction rates. uctm.edu
In the Knorr synthesis, modern practices often involve the gradual addition of reagents to control the exothermic nature of the reaction and prevent unwanted side reactions. wikipedia.org While tight temperature control was historically emphasized for the nitrosation of β-ketoesters, it has been found that the reaction can tolerate temperatures up to 40°C without a significant impact on the final yield. wikipedia.org
Below is a table summarizing optimization strategies for classical pyrrole syntheses:
| Synthetic Approach | Parameter | Optimization Strategy | Effect on Yield/Selectivity |
|---|---|---|---|
| Paal-Knorr Synthesis | Catalyst | Use of weak acids (e.g., acetic acid), Brønsted acids, or Lewis acids. organic-chemistry.orgrgmcet.edu.in | Accelerates reaction and improves yield. |
| pH | Maintain neutral or weakly acidic conditions (pH > 3). organic-chemistry.orgrgmcet.edu.in | Prevents formation of furan (B31954) byproducts. | |
| Additives | Inclusion of reagents like bismuth nitrate. uctm.edu | Increases yields and reaction rates. | |
| Knorr Synthesis | Reagent Addition | Gradual addition of the oxime and zinc dust. wikipedia.org | Controls exothermicity and minimizes side reactions. |
| Temperature | Allowing for moderate temperatures (up to 40°C) during nitrosation. wikipedia.org | Maintains high yield without strict cooling. |
Mechanistic Investigations of Classical Formation Routes
The mechanisms of the Paal-Knorr and Knorr syntheses have been the subject of detailed investigation, providing insights that allow for their adaptation to new substrates.
In the Paal-Knorr synthesis, the reaction proceeds through the formation of a hemiaminal intermediate after the initial attack of the amine on a protonated carbonyl group. wikipedia.org A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org Computational studies have supported a mechanism involving hemiaminal formation, cyclization, and a final dehydration step, with water and hydrogen-bonding playing a crucial catalytic role. rgmcet.edu.in
The mechanism of the Knorr pyrrole synthesis begins with the condensation of the α-amino-ketone and the β-ketoester to form an imine. wikipedia.org This imine then tautomerizes to an enamine, which subsequently undergoes cyclization and elimination of water to yield the pyrrole. wikipedia.org
Innovations in Synthetic Strategies for this compound and its Derivatives
Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the synthesis of substituted pyrroles. These innovative strategies often offer milder reaction conditions, greater functional group tolerance, and improved atom economy.
Transition Metal-Catalyzed Pyrrole Synthesis
Transition metal catalysis has emerged as a powerful tool for constructing pyrrole rings. Catalysts based on rhodium, zinc, titanium, and other metals have been successfully employed.
One notable method involves the synthesis of 2,5-disubstituted pyrroles from dienyl azides at room temperature using zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4) as catalysts. organic-chemistry.orgscilit.comnih.gov This approach is efficient and proceeds under mild conditions. organic-chemistry.org Titanium-catalyzed multicomponent reactions, such as the [2 + 2 + 1] heterocoupling of heteroatom-substituted alkynes, also provide a direct route to highly substituted pyrroles. nih.gov
The following table highlights key transition metal-catalyzed methods for pyrrole synthesis:
| Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|
| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | Room temperature reaction, mild conditions, suitable for 2,5-disubstituted pyrroles. | organic-chemistry.orgscilit.comnih.gov |
| Titanium-based catalysts | Heteroatom-substituted alkynes | Multicomponent [2 + 2 + 1] heterocoupling, provides highly substituted pyrroles. | nih.gov |
| Rhodium(I) with diphosphine ligands | Aldehydes and propargylic amines | Linear selective hydroacylation followed by dehydrative cyclization. | nih.gov |
Organocatalytic and Metal-Free Approaches to Pyrrole Ring Formation
In line with the principles of green chemistry, organocatalytic and metal-free methods for pyrrole synthesis have gained significant attention. nih.govresearchgate.net These approaches avoid the use of potentially toxic and expensive heavy metals.
Organocatalyzed three-component reactions of 1,2-diones, aldehydes, and arylamines, using catalysts like 4-methylbenzenesulfonic acid monohydrate, provide an efficient route to polysubstituted pyrroles under mild conditions. rsc.org Another metal-free approach involves the formal [4 + 1] cycloaddition of allyl ketones and primary amines, activated by dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate. acs.org Furthermore, a novel, transition metal-free, one-pot methodology has been developed for synthesizing substituted NH-pyrroles from secondary alcohols and 2-aminoalcohols. acs.org
Green Chemistry Principles in Pyrrole Synthesis
The application of green chemistry principles aims to make pyrrole synthesis more environmentally benign. semanticscholar.org This includes the use of solvent-free conditions, microwave-assisted synthesis, and eco-friendly catalysts.
Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in various pyrrole syntheses, including the Paal-Knorr reaction. pensoft.net Solvent-free methods, often utilizing mechanochemical activation or solid supports like silica (B1680970) gel, eliminate the need for volatile organic compounds, leading to safer and more environmentally friendly processes. rsc.orgresearchgate.net The use of biomass-derived organic acids as catalysts further contributes to the sustainability of these methods. rsc.org
Regiochemical Control in Pyrrole Ring Construction
The synthesis of this compound necessitates precise control over the placement of the two ethyl groups at the C2 and C5 positions of the pyrrole ring. This regiochemical outcome is highly dependent on the chosen synthetic route and the nature of the starting materials. For an achiral molecule like this compound, the primary concern is regioselectivity rather than stereoselectivity.
One of the most direct methods for ensuring the desired 2,5-disubstitution is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize this compound, the required precursor would be 3,6-octanedione (B30559), which upon reaction with propylamine (B44156), would directly yield the target molecule. The inherent symmetry of 3,6-octanedione ensures that the cyclization can only result in the 2,5-diethyl substitution pattern, thus providing excellent regiochemical control. The reaction typically proceeds under acidic conditions, which facilitates the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org
The Hantzsch pyrrole synthesis offers another route, though the regiochemical control can be more complex. This method involves the reaction of a β-ketoester with an α-haloketone and a primary amine (in this case, propylamine). wikipedia.orgpharmaguideline.com To achieve the 2,5-diethyl substitution, a careful selection of reactants is crucial. For instance, the reaction of ethyl 3-oxopentanoate (B1256331) with 1-bromo-2-butanone (B1265390) and propylamine could theoretically lead to the desired product. However, the potential for side reactions and the formation of regioisomers exists, depending on which enamine intermediate is formed and how it attacks the α-haloketone. cdnsciencepub.com The regioselectivity in the Hantzsch synthesis is often influenced by the electronic and steric properties of the substituents on the starting materials. thieme-connect.de
The Barton-Zard synthesis , which involves the reaction of a nitroalkene with an α-isocyanoacetate, provides another pathway. wikipedia.orgallaboutchemistry.net For the synthesis of this compound, this method would require a more complex, multi-step approach to introduce the specific alkyl groups, and ensuring the desired regiochemistry would be a significant challenge. The initial product of the Barton-Zard reaction is a pyrrole-2-carboxylate, which would necessitate further functional group manipulations to arrive at the target dialkylpyrrole. clockss.org
Ultimately, for a simple and symmetrically substituted pyrrole like this compound, the Paal-Knorr synthesis from the corresponding 1,4-diketone offers the most straightforward and regiochemically controlled approach.
Comparative Analysis of Diverse Synthetic Pathways for this compound
Several classical and modern methods are available for the synthesis of substituted pyrroles. A comparative analysis of the Paal-Knorr, Hantzsch, and Barton-Zard syntheses reveals distinct advantages and disadvantages for the preparation of this compound.
The Paal-Knorr synthesis is arguably the most direct and efficient method for this specific target molecule. Its primary advantage is the excellent regiochemical control when a symmetrical 1,4-diketone is used. wikipedia.org The reaction conditions can often be mild, with various catalysts, including protic and Lewis acids, being effective. alfa-chemistry.com Recent advancements have introduced even milder conditions, such as the use of microwave assistance or green catalysts, which can reduce reaction times and improve yields. rgmcet.edu.inresearchgate.net However, a significant limitation of the Paal-Knorr synthesis can be the availability and preparation of the required 1,4-dicarbonyl precursor, 3,6-octanedione. wikipedia.orgalfa-chemistry.com
Table 1: Comparative Analysis of Synthetic Pathways for this compound
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Barton-Zard Synthesis |
|---|---|---|---|
| Starting Materials | 3,6-Octanedione, Propylamine | Ethyl 3-oxopentanoate, 1-Bromo-2-butanone, Propylamine | Nitroalkene derivative, Isocyanide derivative |
| Regioselectivity | Excellent (with symmetrical diketone) wikipedia.org | Moderate to Good (potential for isomers) cdnsciencepub.com | Good (for 2-substituted pyrroles) clockss.org |
| Reaction Conditions | Typically acidic, can be harsh but milder variations exist alfa-chemistry.comrgmcet.edu.in | Generally mild, often requires a base pharmaguideline.com | Basic conditions wikipedia.org |
| Advantages | High regioselectivity, direct route wikipedia.org | Readily available starting materials, good for functionalized pyrroles wikipedia.org | Unique disconnection, good for pyrrole-2-carboxylates clockss.org |
| Disadvantages | Availability of the 1,4-diketone can be a limitation alfa-chemistry.com | Potential for regioisomers, less atom-economical for simple pyrroles cdnsciencepub.com | Indirect route requiring further modifications, specialized starting materials allaboutchemistry.net |
Chemical Reactivity and Transformations of 2,5 Diethyl 1 Propylpyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus
Electrophilic aromatic substitution is a hallmark of pyrrole chemistry, and 2,5-Diethyl-1-propylpyrrole is expected to be highly reactive in such transformations. The electron-donating alkyl substituents significantly increase the electron density of the pyrrole ring, making it more nucleophilic than benzene (B151609) and even pyrrole itself. ccspublishing.org.cnfrontiersin.org
Regioselectivity and Mechanistic Considerations
For unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion), which can be delocalized over three carbon atoms. wikipedia.orgresearchgate.net However, in this compound, both α-positions are blocked by ethyl groups. Consequently, electrophilic substitution is directed exclusively to the β-positions (C3 and C4).
The mechanism proceeds via the attack of an electrophile on the π-system of the pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate. Subsequent deprotonation from the site of attack restores the aromaticity of the pyrrole ring, yielding the substituted product. The stability of the intermediate cation is the key factor determining the regioselectivity.
A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic compounds. quimicaorganica.orgchemtube3d.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). nih.govijpcbs.comwikipedia.org For 1-substituted pyrroles, the ratio of α- to β-formylation is primarily controlled by steric factors. rsc.org Given the substitution pattern of this compound, formylation would be expected to occur at the C3 position.
Other common electrophilic substitution reactions include nitration, sulfonation, and halogenation. researchgate.net Nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) or other mild nitrating agents to avoid the harsh acidic conditions that can lead to polymerization of the pyrrole ring. libretexts.org Halogenation, for instance with N-bromosuccinimide (NBS), provides a method for introducing a halogen atom onto the pyrrole ring, which can then serve as a handle for further functionalization. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com
Influence of Substituents on Reaction Profiles
The three alkyl substituents on this compound collectively exert a significant activating effect on the pyrrole nucleus. The ethyl groups at C2 and C5, and the propyl group at N1, are all electron-donating through an inductive effect. This increased electron density enhances the rate of electrophilic aromatic substitution compared to unsubstituted pyrrole.
However, the substituents also introduce steric hindrance. While the β-positions are electronically activated, the approach of a bulky electrophile might be somewhat impeded by the adjacent ethyl and propyl groups. This steric influence can affect the reaction rates and, in cases of unsymmetrical substitution at the β-positions, could influence the regiochemical outcome, although for this compound, the two β-positions are electronically and sterically similar.
Nucleophilic Attack and Addition Reactions
The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. Therefore, direct nucleophilic substitution on the pyrrole ring of this compound is not a facile process.
However, reactions at the periphery of the substituent groups are possible. For instance, if a functional group were introduced onto one of the alkyl chains via a prior reaction, it could then be susceptible to nucleophilic attack.
Oxidation and Reduction Processes of the Pyrrole Ring System
The electron-rich nature of this compound makes it susceptible to oxidation. ucla.edu Strong oxidizing agents can lead to polymerization or degradation of the pyrrole ring. organic-chemistry.org However, controlled oxidation can yield valuable synthetic intermediates. For instance, oxidation of some pyrrole derivatives can lead to the formation of pyrrolinones. The specific products formed upon oxidation of this compound would depend on the oxidant used and the reaction conditions. Given the presence of multiple alkyl groups, oxidation at the benzylic-like positions of the ethyl groups could also be a potential reaction pathway.
Reduction of the pyrrole ring is also a possible transformation, although the aromatic nature of the ring provides some stability against reduction. ijpcbs.com Catalytic hydrogenation or the use of dissolving metal reductions can lead to the formation of pyrrolines or fully saturated pyrrolidines. The choice of reducing agent and reaction conditions is crucial to control the extent of reduction. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl functionalities if present, but their effect on the pyrrole ring itself in a molecule like this compound would be less predictable without experimental data. masterorganicchemistry.compharmaguideline.comyoutube.comchemistrysteps.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of the pyrrole ring itself. pharmaguideline.comyoutube.comlibretexts.org
Cycloaddition Reactions Involving this compound
Pyrroles can participate in cycloaddition reactions, acting as either a diene in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [3+2] cycloadditions (1,3-dipolar cycloadditions). wikipedia.orgwikipedia.orgnih.govmasterorganicchemistry.com However, the aromatic character of the pyrrole ring means that it is a less reactive diene compared to non-aromatic dienes. libretexts.orgucla.edu The reaction often requires high temperatures or the presence of electron-withdrawing groups on the nitrogen atom to proceed efficiently. wikipedia.org
For this compound, the electron-donating alkyl groups would further disfavor its participation as a diene in a normal-electron-demand Diels-Alder reaction, which typically pairs an electron-rich diene with an electron-poor dienophile. libretexts.orgmasterorganicchemistry.com The steric bulk of the substituents might also hinder the approach of the dienophile.
In 1,3-dipolar cycloadditions, the pyrrole can react with various 1,3-dipoles. ccspublishing.org.cnfrontiersin.orgpharmaguideline.comrsc.org The success of such reactions with this compound would depend on the specific dipole and the reaction conditions, with the electron-rich nature of the pyrrole potentially influencing its reactivity as a dipolarophile.
Functionalization via C-H Activation and Radical Pathways
Modern synthetic methods offer alternative routes for the functionalization of pyrroles, including direct C-H activation and radical reactions. researchgate.net Palladium-catalyzed C-H activation has been employed for the arylation of pyrroles. For a substrate like this compound, C-H activation would be targeted at the C3 and C4 positions.
Radical reactions provide another avenue for functionalization. The generation of radicals from alkyl halides or other precursors can lead to the substitution of hydrogen atoms on the pyrrole ring. researchgate.net The regioselectivity of such reactions on this compound would be an interesting area of investigation, potentially providing access to derivatives that are not easily accessible through traditional electrophilic substitution.
Polymerization Potential of this compound and its Derivatives
The polymerization of pyrrole and its derivatives has been a subject of extensive research, leading to the development of conductive polymers with a wide range of applications. However, the specific polymerization behavior of a pyrrole monomer is highly dependent on the nature and position of its substituents. For this compound, the substitution pattern—with alkyl groups at both α-positions (C2 and C5) and on the nitrogen atom—presents significant steric challenges that fundamentally alter its polymerization potential compared to unsubstituted pyrrole.
Mechanistic Aspects of Pyrrole Polymerization
The conventional polymerization of pyrrole, whether through chemical or electrochemical oxidation, proceeds via a well-established oxidative coupling mechanism. nih.govrsc.org The process is generally understood to occur in the following steps:
Initiation: The monomer is oxidized to form a radical cation. This initial step requires an oxidizing agent (like ferric chloride or ammonium (B1175870) persulfate in chemical polymerization) or the application of an anodic potential in electropolymerization. rsc.orgresearchgate.net
Propagation: Two radical cations couple, typically through their α-carbon positions (C2 and C5), which have the highest electron density. researchgate.net This coupling forms a dimer dication.
Deprotonation: The dimer dication loses two protons to form a neutral dimer, regenerating the aromaticity of the pyrrole rings. nih.gov
Chain Growth: The dimer, having a lower oxidation potential than the monomer, is readily re-oxidized, allowing it to couple with other radical cations (monomers or oligomers) and propagate the polymer chain. nih.govresearchgate.net
This mechanism relies on the availability of reactive sites at the α-positions of the pyrrole ring. In the case of This compound , these positions are blocked by ethyl groups. Research has shown that even a sterically small group like a methyl (CH₃) substituent at an α-position is sufficient to prevent electropolymerization through this conventional pathway. acs.org The bulky ethyl groups create significant steric hindrance, effectively blocking the α-α coupling required for linear polymer chain growth.
Consequently, if polymerization of this compound were to occur, it would have to proceed through an alternative, less favorable pathway, such as coupling at the β-positions (C3 and C4). This β-β linkage would result in a polymer with a different connectivity and likely reduced conjugation along the backbone, significantly impacting its electronic properties. The N-propyl group primarily influences the solubility of the monomer and the resulting polymer but does not alleviate the steric hindrance at the polymerizing centers.
Table 1: Comparison of Potential Polymerization Mechanisms
| Feature | Standard α-α Coupling (Unsubstituted Pyrrole) | Hypothetical β-β Coupling (this compound) |
| Coupling Position | C2 and C5 (α-positions) | C3 and C4 (β-positions) |
| Steric Hindrance | Low | High (due to adjacent ethyl groups) |
| Feasibility | High; the preferred mechanism for pyrrole. | Low; sterically and electronically disfavored. |
| Resulting Polymer | Highly conjugated, linear polypyrrole. | Less conjugated, potentially branched or irregular structure. |
| Conductivity | High | Expected to be significantly lower (insulating). |
Structural Characterization of Polymeric Architectures
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis would provide key information about the functional groups present in the resulting material. For a polymer derived from this compound, the spectrum would be expected to show characteristic peaks for the alkyl groups and the pyrrole ring, while confirming the absence of N-H bonds.
Table 2: Expected FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
| 2850-2960 | C-H stretching vibrations of ethyl and propyl groups | Strong |
| ~1540 | C=C asymmetric stretching in the pyrrole ring | Medium |
| ~1460 | C-C symmetric stretching in the pyrrole ring | Medium |
| ~1320 | C-N stretching vibration | Medium |
| N/A | N-H stretching vibration (expected ~3400 cm⁻¹) | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the most definitive techniques for confirming the polymer's structure, particularly the β-β connectivity.
In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the ethyl (-CH₂-CH₃) and propyl (-CH₂-CH₂-CH₃) groups. A crucial signal would be the single remaining proton on the pyrrole ring at the β-position, which would provide direct evidence of polymerization at the other β-site.
The ¹³C NMR spectrum would show distinct signals for the carbons of the alkyl side chains and the pyrrole ring carbons. The chemical shifts of the ring carbons would confirm which positions (α or β) were involved in the polymer backbone. jos.ac.cn
Scanning Electron Microscopy (SEM): SEM imaging would be used to study the surface morphology of the synthesized material. While unsubstituted polypyrrole often exhibits a globular or cauliflower-like morphology, the structure of a polymer derived from a highly substituted monomer could be significantly different, potentially being more amorphous or having a less defined structure due to irregular chain packing.
Advanced Spectroscopic and Analytical Characterization of 2,5 Diethyl 1 Propylpyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,5-Diethyl-1-propylpyrrole. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals are expected for the propyl and ethyl substituents, as well as the protons on the pyrrole (B145914) ring. The N-propyl group would exhibit a triplet for the terminal methyl protons, a multiplet for the central methylene (B1212753) protons, and a triplet for the methylene protons directly attached to the nitrogen. The two ethyl groups at the 2 and 5 positions of the pyrrole ring would each show a triplet for the methyl protons and a quartet for the methylene protons. The protons at the 3 and 4 positions of the pyrrole ring would appear as a singlet or a narrow multiplet.
The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon atom in the molecule, including those in the pyrrole ring and the alkyl side chains.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons within the ethyl groups, and between the adjacent methylene groups of the propyl chain. This helps to confirm the integrity of the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each proton signal is linked to the signal of the carbon it is attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. For instance, the proton signals of the ethyl methylene groups would correlate with the corresponding carbon signals, confirming their attachment to the pyrrole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole H-3, H-4 | ~ 5.7 - 6.0 | ~ 105 - 110 |
| N-CH₂ (propyl) | ~ 3.7 - 3.9 | ~ 45 - 50 |
| Ring-CH₂ (ethyl) | ~ 2.4 - 2.6 | ~ 18 - 22 |
| CH₂ (propyl) | ~ 1.6 - 1.8 | ~ 23 - 27 |
| CH₃ (ethyl) | ~ 1.1 - 1.3 | ~ 13 - 16 |
| CH₃ (propyl) | ~ 0.8 - 1.0 | ~ 10 - 12 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Dynamic NMR Investigations (if applicable for fluxional behavior)
For a molecule like this compound, dynamic NMR studies would be relevant to investigate the rotational barriers of the N-propyl and the C-ethyl groups. At lower temperatures, the rotation around the N-C and C-C single bonds might become slow enough on the NMR timescale to result in the observation of distinct signals for conformers. However, at room temperature, it is likely that rapid rotation would lead to time-averaged signals.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. thermofisher.com These two techniques are often complementary. spectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-H stretching and bending vibrations of the pyrrole ring would be observed at specific frequencies. The C-N stretching vibration of the pyrrole ring would also be present.
Raman Spectroscopy: The Raman spectrum would also exhibit signals for the C-H and C-C vibrations of the alkyl chains and the pyrrole ring. The pyrrole ring breathing modes are often strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (alkyl) | 2850 - 3000 | FT-IR, Raman |
| C=C stretch (pyrrole) | ~ 1500 - 1600 | FT-IR, Raman |
| C-N stretch (pyrrole) | ~ 1300 - 1400 | FT-IR, Raman |
| C-H in-plane bend (pyrrole) | ~ 1000 - 1100 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. europa.eu For this compound (C₁₁H₁₉N), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its chemical formula. libretexts.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkyl pyrroles involve cleavage of the alkyl chains. For this compound, one would expect to see fragmentation corresponding to the loss of an ethyl radical (M-29) or a propyl radical (M-43). Further fragmentation of the pyrrole ring could also occur.
X-ray Crystallography for Solid-State Structural Data
If a suitable single crystal of this compound can be grown, X-ray crystallography can provide definitive three-dimensional structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the propyl and ethyl substituents relative to the pyrrole ring. This data would serve as the ultimate benchmark for the structural elucidation of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrrole ring is an aromatic system, and its π-π* transitions are observable in the UV region. The substitution pattern with alkyl groups can influence the position and intensity of these absorption bands. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima related to the electronic structure of the substituted pyrrole core.
Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis
The rigorous assessment of purity and the resolution of potential isomers are critical for the definitive characterization of this compound. Advanced chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving these analytical objectives. These methods provide the necessary resolution and sensitivity to separate the target compound from starting materials, byproducts, and structurally similar isomers, ensuring a high degree of chemical integrity.
The synthesis of this compound can theoretically yield positional isomers, such as 2,3-diethyl-1-propylpyrrole or 3,4-diethyl-1-propylpyrrole, depending on the synthetic route and precursors used. Therefore, chromatographic methods must be optimized to differentiate between these closely related structures.
Gas Chromatography (GC) for Purity and Isomer Profiling
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and the structural confirmation of the analyte and any impurities. The choice of the capillary column is paramount for achieving the desired separation. A non-polar or medium-polarity column is typically effective for separating alkylated pyrroles based on their boiling points and interaction with the stationary phase.
Purity analysis by GC is generally performed using a flame ionization detector (FID), which offers high sensitivity and a wide linear range. The peak area percentage of the main component is used to quantify its purity. For isomer analysis, the high resolving power of capillary GC columns can often separate isomers with subtle differences in their physical properties.
Table 1: Illustrative Gas Chromatography (GC) Method Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with FID/MS | FID for quantification, MS for identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides good resolution for a wide range of analytes based on boiling point. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of components with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for sample transport. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of the analyte. |
| Split Ratio | 50:1 | Appropriate for analyzing a concentrated sample to avoid column overload. |
This table presents a hypothetical but scientifically plausible set of conditions for the GC analysis of this compound, based on standard practices for similar analytes.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Purity Confirmation
While GC is well-suited for volatile compounds, HPLC is advantageous for the analysis of less volatile impurities or for orthogonal confirmation of purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention of the compounds can be controlled to achieve separation. A UV detector is commonly used for detection, as the pyrrole ring exhibits significant UV absorbance. The development of a stability-indicating HPLC method is also crucial for monitoring the degradation of the compound under various stress conditions. researchgate.net
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV Detector | Standard for purity analysis of UV-active compounds. |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A C18 column is a versatile and widely used reversed-phase column suitable for a broad range of analytes. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) | A common mobile phase for moderately non-polar compounds. The ratio can be optimized for best resolution. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 225 nm | Pyrrole derivatives typically show strong absorbance in this region of the UV spectrum. researchgate.net |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
This table provides a representative, yet scientifically sound, set of HPLC conditions for the analysis of this compound, derived from established methods for related pyrrole structures.
In practice, the purification of synthesized this compound may also involve flash column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to isolate the product from the reaction mixture before final purity assessment. google.com The combination of these advanced chromatographic techniques ensures a comprehensive evaluation of the purity and isomeric composition of this compound, which is fundamental for its application in further research and development.
Theoretical and Computational Chemistry Studies of 2,5 Diethyl 1 Propylpyrrole
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate complex reaction mechanisms, including the identification of transient species like transition states.
The study of reaction mechanisms, such as the Friedel-Crafts alkylation of pyrroles, involves locating the transition state (TS) on the potential energy surface. cdnsciencepub.com The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. For a reaction involving 2,5-diethyl-1-propylpyrrole, computational methods can be used to model the approach of an electrophile to the pyrrole (B145914) ring and calculate the activation energy.
For example, in the isopropylation of methyl 2-pyrrolecarboxylate, it was suggested that electrophilic attack occurs primarily at the 4-position, leading to a sigma complex intermediate. cdnsciencepub.com The stability of such intermediates and the corresponding transition states for this compound could be similarly modeled. The electron-donating ethyl groups at the 2 and 5 positions would likely activate the 3 and 4 positions of the pyrrole ring towards electrophilic substitution.
Reaction coordinate analysis, or intrinsic reaction coordinate (IRC) calculations, can map the entire reaction pathway from reactants through the transition state to the products. This analysis provides a detailed picture of the geometric and energetic changes that occur during a chemical transformation.
In a DFT study on the titanium-catalyzed synthesis of pyrroles, the interaction between the molecular orbitals of pyrrole and the metal center was traced along the reaction coordinate to understand the bonding and mechanism. rsc.org For reactions involving this compound, a similar analysis could reveal how the alkyl substituents influence the reaction pathway, for example, by sterically hindering certain approaches of a reactant or by electronically stabilizing intermediates.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. nih.govnih.gov For a flexible molecule like this compound, with its rotatable propyl and ethyl groups, MD simulations can explore the accessible conformations and their relative populations.
MD simulations have been used to study the conformational properties of substituted pyrroles in various media, including water, organic solvents, and even lipid bilayers, to understand how the environment affects their structure and behavior. nih.gov Such simulations on this compound would provide insight into its conformational landscape and how it might interact with other molecules in a solution or at an interface. For instance, MD simulations of other polysubstituted pyrroles have been performed to model their time-dependent motions and stabilization within biological systems. nih.gov
Frontier Molecular Orbital Theory Applications to Pyrrole Chemistry
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in determining the outcome of chemical reactions.
For pyrrole and its derivatives, the HOMO is typically located on the pyrrole ring, making it nucleophilic and reactive towards electrophiles. The LUMO, conversely, describes the ability of the molecule to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
In various studies on substituted pyrroles, FMO analysis has been used to understand their electronic transitions and reactivity. mdpi.comnih.gov For this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, thereby increasing its nucleophilicity and reactivity towards electrophiles compared to unsubstituted pyrrole.
Table 2: Calculated FMO Properties for a Related Pyrrole Derivative Data for a novel pyrrole-based hydrazide (vh0) from a recent study is presented for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.79 |
| ELUMO | -1.54 |
| Energy Gap (ΔE) | 4.25 |
Source: Adapted from a DFT study on novel pyrrole derivatives. mdpi.com
In Silico Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in structure elucidation. researchgate.net The prediction of ¹H and ¹³C NMR spectra for alkylpyrroles can be challenging, but computational chemistry offers valuable tools to address this. researchgate.netruc.dk
Studies have shown that while DFT methods can be useful, for accurate prediction of ¹³C chemical shifts in protonated alkylpyrroles, MP2 calculations may be necessary. researchgate.net For this compound, one could computationally predict the ¹H and ¹³C NMR spectra. These predictions, when compared with experimental data, can confirm the structure and assignment of signals. For example, in a study on protonated alkylpyrroles, the TPSSh functional with a 6-311++G(2d,p) basis set was found to give good results for both ¹H and ¹³C chemical shifts. researchgate.net Online tools and databases also exist that can predict NMR spectra based on a given chemical structure. nmrdb.orgnmrium.org
Computational Design and Virtual Screening of Novel this compound Analogs
The design of new molecules with desired properties is a cornerstone of modern drug discovery and materials science. Computational chemistry offers powerful tools to guide this process, reducing the time and cost associated with synthesizing and testing new compounds. Virtual screening, a key computational technique, allows for the rapid assessment of large libraries of chemical structures to identify those with the highest probability of possessing a specific biological activity or property.
Methodological Approach for Analog Design
The process of designing and screening novel analogs of this compound would typically begin with defining a target property or biological activity. This could range from inhibiting a specific enzyme to possessing desirable electronic properties for use in materials. Based on this goal, a strategy for generating and evaluating a virtual library of analogs is developed.
Structure-Based and Ligand-Based Virtual Screening
Two primary strategies are employed in virtual screening:
Structure-Based Virtual Screening (SBVS): This method is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. Molecular docking simulations are performed to predict how each analog in a virtual library binds to the target's active site. The results are scored based on the predicted binding affinity and interaction patterns. Analogs with the most favorable scores are selected for further investigation. For instance, in the design of kinase inhibitors, docking studies can reveal crucial hydrogen bonds and hydrophobic interactions between the pyrrole scaffold and the ATP-binding pocket of the kinase. scispace.com
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses the chemical structure of known active compounds as a template. A common technique is the development of a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This model is then used to search virtual libraries for molecules that match the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound analogs, a QSAR model would be developed by:
Creating a Dataset: A series of analogs would be designed, and their structural properties (descriptors) would be calculated.
Calculating Descriptors: These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to obtain accurate electronic descriptors. researchgate.net
Model Development: Statistical methods, such as multiple linear regression, are used to build an equation that correlates the descriptors with a known activity (e.g., inhibitory concentration, IC50).
Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov
A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Illustrative Data for Virtual Screening of Pyrrole Analogs
While specific data for this compound is unavailable, the following table illustrates the type of data generated during a virtual screening campaign for a hypothetical set of pyrrole analogs targeting a protein kinase.
Table 1: Hypothetical Docking Scores and Predicted Activities of Designed Pyrrole Analogs
| Compound ID | Modification on Pyrrole Ring | Docking Score (kcal/mol) | Predicted pIC50 (from QSAR) | Key Interactions |
|---|---|---|---|---|
| Parent | 2,5-diethyl-1-propyl | -7.2 | 6.1 | Hydrophobic contact |
| Analog-01 | 1-(3-hydroxypropyl) | -8.5 | 7.3 | H-bond with Asp145 |
| Analog-02 | 2-ethyl-5-(trifluoromethyl) | -7.9 | 6.8 | Halogen bond with backbone |
| Analog-03 | 1-propyl-2,5-bis(aminomethyl) | -9.1 | 7.9 | Salt bridge with Glu98 |
| Analog-04 | 3,4-dichloro-1-propyl | -8.2 | 7.1 | Hydrophobic, dipole interactions |
| Analog-05 | 1-(4-pyridinylmethyl) | -8.8 | 7.6 | H-bond with Ser102, pi-stacking |
Analysis of Computational Data
The data in the hypothetical table would be analyzed to identify promising candidates. For example, Analog-03 and Analog-05 show significantly better docking scores and predicted activities than the parent compound. The "Key Interactions" column, derived from docking simulations, provides insights into why these analogs are predicted to be more potent, guiding further design iterations. sci-hub.se This iterative process of design, virtual screening, and analysis is central to modern computational chemistry.
Applications of 2,5 Diethyl 1 Propylpyrrole in Advanced Chemical Research Excluding Prohibited Areas
As a Versatile Building Block in Complex Organic Synthesis
The strategic placement of alkyl groups in 2,5-Diethyl-1-propylpyrrole dictates its reactivity and utility as a versatile intermediate in the construction of more complex molecular architectures. The N-propyl group enhances solubility in organic solvents and can influence the steric environment of the pyrrole (B145914) ring, while the 2,5-diethyl groups provide stable, electron-donating substituents that also block the most reactive positions from undesired side reactions, directing further functionalization to the β-positions (C3 and C4).
While many natural products contain the pyrrole core, synthetic chemists often create non-biological analogues to study structure-activity relationships or to develop new compounds with unique properties. chim.it The pyrrole scaffold is a key component in a wide array of secondary metabolites. chim.itresearchgate.net Substituted pyrroles serve as crucial intermediates in the total synthesis of complex molecular targets. For instance, the general class of 2,5-dialkyl-N-substituted pyrroles can be prepared by reacting a suitable primary amine with a 1,4-dione, a reaction known as the Paal-Knorr synthesis. rsc.orggoogle.com
In the context of complex synthesis, pyrrole derivatives are foundational to building porphyrin-like structures. Meso-substituted dipyrromethanes, formed by reacting pyrroles with aldehydes or their equivalents, are key precursors to porphyrins. science.gov The 2,5-diethyl substitution pattern of this compound makes it an ideal candidate for reactions at the β-positions, allowing for the construction of β-functionalized dipyrromethanes, which can then be used to assemble custom porphyrin analogues with tailored electronic and steric properties. These synthetic porphyrins are investigated for their unique photophysical and coordination chemistry, distinct from their biological counterparts.
The pyrrole ring is a privileged structure in materials science, forming the repeating unit in various conducting polymers and the core of potent organic dyes. chim.itlucp.net The incorporation of this compound into these materials can significantly modify their properties. The alkyl groups enhance solubility, which is a critical factor for the solution-based processing of organic electronic materials.
For example, pyrrolo[3,2-b]pyrroles, which are synthesized from the reaction of anilines and benzoins, are a class of promising materials for organic electronics due to their optoelectronic properties and synthetic versatility. scielo.br The synthesis of novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives has been achieved using catalysts like niobium pentachloride. scielo.br By analogy, this compound could be used to create new heterocyclic dyes. Its structure could serve as the electron-donating core, which, when functionalized with electron-accepting groups, could lead to dyes with applications in dye-sensitized solar cells (DSSCs). scielo.br Furthermore, functionalized polythiophenes are another class of materials where pyrrole derivatives find use, creating polymers with high charge storage capacities suitable for batteries or supercapacitors. researchgate.net The integration of a unit like this compound would be expected to tune the electrochemical properties and processability of the resulting polymer. researchgate.net
Role in Catalysis: Ligand Design and Catalyst Development
The electron-rich nature of the pyrrole ring and the ability to readily functionalize it make it an attractive scaffold for the design of ligands for metal-based catalysis and for the development of purely organic catalysts.
Pyrrole-containing ligands are integral to modern coordination chemistry and catalysis. Pincer ligands, which bind to a metal center through three points, offer high stability and control over the catalytic environment. Pyrrole-based pincer ligands have been successfully used in dehydrogenative coupling reactions catalyzed by metals such as iridium and manganese. mdpi.com These reactions can form new N-heterocycles, including substituted pyrroles. mdpi.com A ligand derived from this compound could be designed to coordinate with various transition metals, where the pyrrole nitrogen and two appended side arms would form the pincer framework. The diethyl and propyl groups would provide steric bulk and influence the electronic properties of the metal center, thereby tuning the catalyst's activity and selectivity.
The distinction between homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalysis is crucial for industrial applications, with heterogeneous catalysts being favored for their ease of separation and recycling. osti.govens-lyon.frnih.gov Pyrrole-based metal complexes can be immobilized onto solid supports like silica (B1680970) or porous organic-inorganic hybrid materials. ens-lyon.frbeilstein-journals.org This heterogenization can prevent leaching of the metal, improve catalyst stability, and in some cases, introduce shape selectivity. ens-lyon.fr
| Metal Center | Ligand Type / Pyrrole Scaffold | Catalytic Application | Catalysis Type |
|---|---|---|---|
| Iridium (Ir) | PNP Pincer Ligand with Pyrrole Backbone | Dehydrogenative condensation to form N-heterocycles. mdpi.com | Homogeneous |
| Manganese (Mn) | PNP Pincer Ligand with Pyrrole Backbone | Dehydrogenative synthesis of pyrroles from diols and amines. mdpi.com | Homogeneous |
| Titanium (Ti) | Pyridine-based Ligand | [2+2+1] Cycloaddition for pyrrole synthesis. nih.gov | Homogeneous |
| Palladium (Pd) | Immobilized Porphyrin (Pyrrole-based macrocycle) | Carbon-carbon bond formation. osti.govens-lyon.fr | Heterogeneous |
| Ruthenium (Ru) | PNN Pincer Ligand | Hydrogenation of amides. nih.gov | Homogeneous |
Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. beilstein-journals.orgmdpi.com Pyrrole-containing structures can be used as the central scaffold for designing effective organocatalysts. For example, bifunctional catalysts that contain both a Lewis basic site (to activate one reactant) and a hydrogen-bond donor site (to activate another) are highly effective in asymmetric synthesis.
Chiral thiourea (B124793) derivatives are a prominent class of organocatalysts. mdpi.combeilstein-journals.org A pyrrole ring can be incorporated into these structures to modulate their catalytic activity and enantioselectivity. By functionalizing the β-positions of a scaffold like this compound with a chiral amine and a thiourea group, a new bifunctional organocatalyst could be created. The pyrrole unit would serve as a rigid spacer and its electronic properties could influence the acidity of the thiourea N-H protons, which are crucial for activating electrophiles through hydrogen bonding. Such catalysts could be applied to reactions like asymmetric Michael additions or aldol (B89426) reactions. mdpi.combeilstein-journals.org
Integration into Functional Material Systems
The integration of this compound into functional material systems leverages its inherent properties to create materials with tailored characteristics for specific applications. The combination of its electron-rich aromatic core and solubilizing alkyl groups makes it a prime candidate for advanced organic materials. scielo.brresearchgate.net
In the field of organic electronics, materials derived from this pyrrole could function as semiconductors or as components in charge-transporting layers. For instance, electropolymerization of thiophene (B33073) monomers functionalized with pyrrole-based units can produce conducting redox polymers. researchgate.net These materials exhibit high charge/discharge rates and are promising for energy storage applications like secondary batteries and supercapacitors. researchgate.net The use of this compound as a functional pendant group would likely enhance the solubility and processability of the polymer while tuning its redox potential and morphological properties.
Similarly, in the context of photovoltaics, new dyes based on a this compound core could be synthesized for use in DSSCs. scielo.br The pyrrole would act as the electron-donating part of a donor-π-acceptor (D-π-A) dye structure. The diethyl and propyl substituents would help prevent aggregation of the dye molecules on the semiconductor surface (e.g., TiO₂), a common issue that reduces cell efficiency.
| Material Type | Role of this compound Unit | Key Properties | Potential Application |
|---|---|---|---|
| Conducting Redox Polymer | Functional pendant group on a polymer backbone (e.g., polythiophene). researchgate.net | Enhanced solubility, tunable redox potential, good film-forming properties. | Anode materials for fast charge/discharge batteries. researchgate.net |
| Organic Dye (D-π-A type) | Electron-donating core of the dye molecule. scielo.br | Strong light absorption, good solubility, prevention of aggregation. | Sensitizer in Dye-Sensitized Solar Cells (DSSCs). scielo.br |
| Porphyrin Analogue | β-substituted pyrrole building block. orgsyn.org | Tailored electronic absorption spectra, specific metal coordination. | Photocatalysis, chemical sensing. |
| Heterogenized Catalyst Support | Core of an immobilized ligand for a metal catalyst. ens-lyon.fr | High stability, catalyst recyclability, controlled reaction environment. | Fine chemical synthesis in continuous flow systems. |
Components in Organic Electronics (e.g., Conducting Polymers, OFETs, OLEDs)
The primary route to forming conducting polypyrrole (PPy) involves the oxidative polymerization of pyrrole monomers, which creates a π-conjugated backbone through linkages at the 2 and 5 positions of the pyrrole ring. A critical structural feature of this compound is the presence of ethyl groups at these precise locations. These alkyl groups physically block the sites required for α-α coupling, thereby preventing the formation of a linear, high-molecular-weight conjugated polymer chain. Consequently, this compound cannot be used as a monomer to synthesize conventional conducting polypyrrole.
However, its role in organic electronics can be considered from the perspective of its constituent parts and as a building block for other types of materials:
Oligomeric Systems: While it cannot form a long-chain polymer, this compound can be a valuable precursor for synthesizing well-defined, short-chain oligomers or other small molecules. These molecules, which possess a pyrrole core, can exhibit semiconducting properties. researchgate.net Research on 2,5-aromatic disubstituted pyrroles has shown that such compounds can behave as semiconductors, with their electronic properties tunable via the substituents. researchgate.net These materials could potentially be used as the active layer in Organic Field-Effect Transistors (OFETs).
Influence of Substitution on Electronic Properties: The electronic properties of pyrrole-based materials are highly sensitive to substitution. N-substitution (the propyl group) is known to increase the oxidation potential and decrease the conductivity of polypyrroles due to steric hindrance that disrupts the planarity of the polymer chains. google.comkpi.uamaynoothuniversity.ie This effect, combined with the blocked 2,5-positions, reinforces its unsuitability for traditional conducting polymers but highlights its potential as a stable, discrete electronic unit. In contrast, substitution at the 3 and 4 positions has a much less detrimental effect on conductivity. google.comresearchgate.net
The following table summarizes the general effects of substitution on the conductivity of polypyrrole, providing context for why this compound is not a candidate for such applications.
| Polypyrrole Type | Typical Substituents | Effect on Conjugation and Planarity | Resulting Electrical Conductivity (S/cm) |
| Unsubstituted Polypyrrole (PPy) | None | High planarity, effective π-conjugation | 10 to 1000 |
| N-Substituted Polypyrrole | -CH₃, -C₃H₇, -C₆H₅ | Steric hindrance twists the polymer backbone, reducing planarity and conjugation. csircentral.net | 10⁻³ to 10⁻⁵ |
| 3,4-Disubstituted Polypyrrole | -CH₃, -OCH₃, Alkoxy | Less steric interference with the polymer backbone compared to N-substitution. google.com | 0.1 to 100 |
| Polymer from 2,5-Disubstituted Pyrrole | -C₂H₅ (as in the title compound) | Polymerization at 2,5-positions is blocked. Cannot form a conjugated polymer. | Not applicable (does not form a conducting polymer) |
Interactive Data Table based on the text above.
Chemical Sensors and Probes (non-biological detection mechanisms)
The use of this compound in chemical sensors would diverge from typical conducting polymer-based sensors, which rely on changes in conductivity upon analyte exposure. Since it does not form a conducting polymer film, it cannot be used in chemiresistive sensors.
Instead, its application would likely be as a discrete molecular probe, potentially in optical or fluorescence-based sensing mechanisms. The pyrrole ring is a component of many fluorescent molecules. researchgate.net The interaction of an analyte with the this compound molecule could lead to a change in its electronic state, resulting in a detectable shift in its UV-Visible absorption or fluorescence emission spectrum.
Potential non-biological detection mechanisms could include:
Vapor/Solvent Sensing: The molecule's fluorescence could be quenched or enhanced in the presence of specific organic solvent vapors, a phenomenon known as solvatochromism. The alkyl groups would influence its solubility and interaction with different analytes.
Metal Ion Detection: The lone pair of electrons on the pyrrole nitrogen, although sterically hindered by the adjacent ethyl groups and the N-propyl group, could potentially coordinate with certain metal ions. This interaction would perturb the π-electron system of the pyrrole ring, causing a colorimetric or fluorometric response.
Polymer Science and Engineering Applications
Given that this compound cannot undergo polymerization to form a conducting polymer, its role in polymer science and engineering is relegated to non-structural or specialty applications where it can be incorporated into other polymer systems.
Polymer Additives: With its alkylated structure, the molecule is relatively nonpolar and could be investigated as an additive. It might function as a plasticizer in rigid polymer matrices, increasing flexibility by embedding itself between polymer chains. Its solubility would be highest in nonpolar polymers.
Chain-Terminating Agent: In certain types of polymerization, a molecule that can react with the growing chain end but cannot propagate further is used to control the molecular weight of the final polymer. Due to the blocked reactive sites, this compound could theoretically be functionalized to act as a chain-terminating or end-capping agent .
Monomer for Non-Conjugated Polymers: While not suitable for conducting polymers, it could be functionalized at the ethyl or propyl groups to contain reactive moieties (e.g., hydroxyl, amine), allowing it to be incorporated into non-conjugated polymer backbones like polyesters or polyamides. In this role, the pyrrole unit would act as a pendant group, modifying the final polymer's properties (e.g., thermal stability, refractive index).
Supramolecular Chemistry and Self-Assembly of Pyrrole-Containing Architectures
Supramolecular chemistry, which involves non-covalent interactions, is a promising area for a fully substituted molecule like this compound. The assembly of molecules into larger, ordered structures is driven by forces such as π-π stacking and van der Waals interactions. oup.comoup.com
Influence on Molecular Packing: The N-propyl and 2,5-diethyl groups play a crucial role in directing how these molecules arrange themselves in the solid state or in solution. The bulky alkyl groups would introduce significant steric effects, preventing close, planar packing but potentially encouraging specific three-dimensional arrangements. The rational design of such molecules can lead to controlled self-assembly into defined nanostructures. nih.gov
π-π Stacking Interactions: The aromatic pyrrole ring is electron-rich and capable of engaging in π-π stacking interactions with other aromatic systems. These interactions would be the primary driving force for the self-assembly of this compound, potentially leading to the formation of columnar or layered structures.
Absence of Hydrogen Bonding: A key feature of this molecule is the N-propyl group, which replaces the N-H proton found in unsubstituted pyrrole. This means it cannot act as a hydrogen bond donor, a role that is central to the supramolecular assembly of many other pyrrole derivatives, such as those that form hydrogen-bonded dimers or polymeric chains. researchgate.net This absence fundamentally alters its self-assembly behavior, making it reliant on weaker, less directional forces.
Host-Guest Chemistry: While less likely to form a macrocyclic host itself like a calix csircentral.netpyrrole, it could potentially act as a guest molecule, fitting into the cavity of a larger host molecule. nih.gov Its size, shape, and alkylated surface would determine its binding affinity and selectivity for different molecular hosts.
Future Research Directions and Unexplored Avenues for 2,5 Diethyl 1 Propylpyrrole
Development of Sustainable and Atom-Economical Synthetic Methodologies
The pursuit of green chemistry principles is a driving force in modern organic synthesis. For 2,5-Diethyl-1-propylpyrrole, future research will likely prioritize the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact. organic-chemistry.orgmdpi.com
Key areas of investigation could include:
Catalytic Systems: Exploring novel catalysts, such as transition metals (e.g., palladium, ruthenium, iron) or heterogeneous catalysts, can lead to more efficient and selective syntheses. diva-portal.orgresearchgate.netrsc.org For instance, ruthenium-based pincer-type catalysts have been successfully used for the dehydrogenative coupling of alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org The use of nano copper-catalysis has also shown promise in the synthesis of 2,5-disubstituted pyrroles. organic-chemistry.org
Alternative Reaction Media: The use of environmentally benign solvents like water or ionic liquids, or even solvent-free conditions, is a key aspect of green synthesis. publish.csiro.aubeilstein-journals.org Research has demonstrated the successful synthesis of N-substituted pyrroles in water using iron(III) chloride as a catalyst. beilstein-journals.org
One-Pot Syntheses: Designing multi-component reactions where several steps are combined into a single operationally simple procedure can significantly improve efficiency and reduce waste. nih.gov Metal-free, one-pot strategies have been developed for constructing substituted pyrroles. nih.gov
| Synthetic Approach | Key Features | Potential for this compound |
| Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comresearchgate.net | A classic and versatile method that could be adapted using greener catalysts and solvents. mdpi.com |
| Catalytic Dehydrogenation | Coupling of secondary alcohols and 1,2-amino alcohols. rsc.org | Offers a direct route to 2,5-disubstituted pyrroles with high atom economy. rsc.org |
| [3+2] Cycloaddition | Reaction of isocyanides with electron-deficient compounds. mdpi.com | Provides a pathway to multi-substituted pyrroles, potentially adaptable for this specific compound. mdpi.com |
| Photo- and Electrochemical Synthesis | Utilization of light or electricity as clean energy sources to drive reactions. rsc.org | Offers milder reaction conditions and novel pathways for pyrrole (B145914) ring formation. rsc.org |
Discovery of Undiscovered Reactivity Patterns and Transformation Pathways
Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. Future research will likely delve into its behavior in various chemical transformations, aiming to discover novel reaction pathways.
Areas of focus may include:
Cycloaddition Reactions: Investigating its participation in reactions like the Diels-Alder or other cycloadditions could lead to the synthesis of complex, fused-ring systems.
Metal-Catalyzed Cross-Coupling: Exploring its utility in palladium- or copper-catalyzed cross-coupling reactions would enable the introduction of a wide range of functional groups, expanding its chemical diversity.
Oxidative and Reductive Transformations: Studying its behavior under various oxidizing and reducing conditions could reveal new functionalization strategies and degradation pathways.
Rearrangement Reactions: Probing for potential skeletal rearrangements under thermal or catalytic conditions could lead to the discovery of unexpected and synthetically valuable isomers. beilstein-journals.org Gold-catalyzed cycloisomerization reactions, for example, have been shown to induce skeletal rearrangements in related systems. beilstein-journals.org
Integration into Emerging Advanced Material Systems for Niche Applications
The pyrrole ring is a fundamental component of many functional materials, and this compound could serve as a valuable building block in this arena. algoreducation.comresearchgate.net Its specific substitution pattern may impart unique properties to polymers and other advanced materials.
Potential applications to be explored include:
Conducting Polymers: As a derivative of pyrrole, it could be polymerized to form conductive materials with tailored properties for use in sensors, electrochromic devices, and corrosion protection. algoreducation.comnovapublishers.com
Organic Semiconductors: The electronic properties of materials derived from this pyrrole could be investigated for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biomaterials: Given the prevalence of the pyrrole motif in biological systems, derivatives of this compound could be explored for biocompatible materials, drug delivery systems, and biosensors. researchgate.net
Application of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling product outcomes. The application of advanced spectroscopic techniques can provide invaluable real-time insights into the formation and transformation of this compound.
Techniques that could be employed include:
In-situ FTIR and NMR Spectroscopy: These methods allow for the direct observation and quantification of reactants, intermediates, and products as a reaction progresses. nih.govacs.org In-situ Fourier transform infrared (FTIR) spectroscopy has been used to study the mechanism and kinetics of the Paal-Knorr reaction. nih.gov
Mass Spectrometry Techniques: Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) enable the real-time detection of transient intermediates and byproducts, offering a detailed picture of the reaction pathway. researchgate.net
Isotopic Labeling Studies: The use of isotopes (e.g., ¹³C, ¹⁵N, ²H) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms. beilstein-journals.orgacs.org
Leveraging Machine Learning and Artificial Intelligence for Directed Synthesis and Application Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can accelerate the discovery and development of new molecules and materials based on this compound.
Potential applications of AI and ML include:
Predictive Modeling: ML models can be trained on existing chemical data to predict the properties and reactivity of new compounds, guiding the selection of the most promising synthetic targets. researchgate.net
Reaction Optimization: AI algorithms can analyze vast parameter spaces to identify the optimal conditions for the synthesis of this compound, improving yields and reducing experimental effort. researchgate.netdntb.gov.ua
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov
Material Discovery: By predicting the properties of polymers and other materials incorporating this pyrrole, AI can guide the design of new functional materials for specific applications. acs.org
Challenges and Opportunities in the Scalable Production of this compound
Transitioning from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities. For this compound to be utilized in widespread applications, efficient and cost-effective scalable synthesis is paramount.
Challenges:
Cost of Starting Materials and Catalysts: The economic viability of a large-scale process is heavily dependent on the cost of raw materials and any specialized catalysts required.
Process Safety and Heat Management: Exothermic reactions can pose safety risks on a large scale, requiring careful engineering and control of heat transfer. Continuous flow reactors can offer advantages in this regard.
Purification and Purity Control: Achieving high purity on a large scale can be challenging and may require the development of efficient and scalable purification methods, such as industrial-scale chromatography or crystallization.
Waste Management: The generation of significant amounts of waste can be a major environmental and economic drawback. Developing processes that minimize byproducts is crucial.
Opportunities:
Process Optimization and Automation: The use of automated systems and process analytical technology (PAT) can lead to more consistent and efficient production.
Continuous Flow Chemistry: Continuous manufacturing offers advantages in terms of safety, consistency, and scalability compared to traditional batch processes.
Catalyst Recycling: For processes that utilize expensive catalysts, the development of effective catalyst recovery and recycling protocols is a key opportunity to improve economic feasibility.
Development of Greener Processes: The need for scalable production provides a strong incentive for the development of more sustainable synthetic routes with lower environmental impact. beilstein-journals.org
Q & A
Q. What are the recommended methods for synthesizing 2,5-Diethyl-1-propylpyrrole?
- Methodological Answer : The Paal-Knorr pyrrole synthesis is a common approach for substituted pyrroles. For this compound, adapt the protocol by substituting 1,4-diketones with ethyl and propyl groups. Use a catalyst like ammonium acetate under reflux in a polar solvent (e.g., acetic acid or toluene). Monitor reaction progress via TLC and purify via column chromatography. Yield optimization may require adjusting stoichiometry or reaction time. Similar methods are used for 2,5-dimethylpyrrole derivatives .
Q. How can I characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C NMR chemical shifts with computed values (e.g., DFT) or analogous pyrroles (e.g., 3,5-diethyl-5-formylpyrrole ).
- GC-MS : Confirm molecular ion peaks and fragmentation patterns using electron ionization (EI) mode.
- IR : Identify pyrrole ring vibrations (C–N stretching ~3400 cm) and alkyl group absorptions (C–H ~2800–3000 cm) .
Q. What solvents are suitable for stabilizing this compound in experimental settings?
- Methodological Answer : Non-polar solvents (e.g., hexane, toluene) minimize side reactions like oxidation. For UV/Vis studies, use spectroscopic-grade solvents (e.g., acetonitrile, THF) to avoid interference. Always degas solvents to prevent radical formation, especially in photochemical applications .
Advanced Research Questions
Q. How can I resolve contradictions in reported spectroscopic data for substituted pyrroles?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Variable-temperature NMR : Assess conformational flexibility or aggregation effects.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., ethyl vs. propyl positioning).
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Note : Discrepancies may arise from solvent polarity or impurities (e.g., residual catalysts) .
Q. What strategies optimize the electronic properties of this compound for optoelectronic applications?
- Methodological Answer :
- Substituent engineering : Introduce electron-withdrawing/donating groups (e.g., –NO, –OCH) to tune HOMO-LUMO gaps.
- Cyclic voltammetry : Measure redox potentials to assess charge transport suitability for OLEDs or conductive polymers .
- DFT studies : Model frontier molecular orbitals to predict absorption/emission spectra .
Q. How can I analyze the thermal stability of this compound under varying conditions?
- Methodological Answer :
- TGA/DSC : Determine decomposition temperatures under inert vs. oxidative atmospheres.
- Kinetic studies : Use the Flynn-Wall-Ozawa method to calculate activation energy for degradation.
- Gas chromatography : Monitor volatile byproducts during pyrolysis .
Contradiction and Data Conflict Analysis
Q. How should I address inconsistent yields in the synthesis of alkylated pyrroles?
- Methodological Answer :
- Parameter screening : Test catalysts (e.g., FeCl vs. ZnCl), solvents (protic vs. aprotic), and temperatures.
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated species).
- Statistical optimization : Apply response surface methodology (RSM) to maximize yield .
Q. Why do computational models of pyrrole derivatives sometimes conflict with experimental data?
- Methodological Answer :
- Basis set selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for accurate geometry optimization.
- Solvent effects : Incorporate implicit solvent models (e.g., PCM) in DFT calculations.
- Dynamic effects : Account for rotational barriers in alkyl chains using molecular dynamics simulations .
Applications in Materials Science
Q. Can this compound serve as a ligand in coordination polymers?
- Methodological Answer :
- Synthesis : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water under sonication.
- Characterization : Use single-crystal XRD to confirm coordination geometry and FTIR to detect metal-ligand vibrations.
- Property testing : Measure BET surface area for porosity and SQUID magnetometry for magnetic behavior .
Q. What methodologies assess the potential of this compound in organic semiconductors?
- Methodological Answer :
- Thin-film fabrication : Spin-coat onto ITO substrates and anneal under controlled humidity.
- Charge mobility : Measure via field-effect transistor (FET) configurations or space-charge-limited current (SCLC) techniques.
- Photovoltaic testing : Integrate into bulk heterojunction solar cells and evaluate PCE under AM1.5G illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
